5-Bromo-2-(4-ethylphenoxy)aniline
Overview
Description
5-Bromo-2-(4-ethylphenoxy)aniline is an organic compound with the molecular formula C14H14BrNO and a molecular weight of 292.17 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 5-Bromo-2-(4-ethylphenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Chemical Reactions Analysis
5-Bromo-2-(4-ethylphenoxy)aniline undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group in the compound is strongly activating and ortho- and para-directing, making it highly reactive in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common reagents used in these reactions include bromine for bromination, acetic anhydride for acetylation, and various palladium catalysts for coupling reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(4-ethylphenoxy)aniline is used extensively in scientific research, particularly in the fields of proteomics and biochemistry . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it is used in the synthesis of various organic compounds and as a building block in medicinal chemistry .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-ethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can participate in nucleophilic aromatic substitution reactions , where it acts as a nucleophile and displaces a leaving group on an aromatic ring . This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
5-Bromo-2-(4-ethylphenoxy)aniline can be compared to other similar compounds, such as 3-bromoaniline and 4-bromoaniline . These compounds share similar structural features but differ in the position of the bromine atom on the aromatic ring. The unique positioning of the bromine atom in this compound contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-2-(4-ethylphenoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBJFNLALYSHFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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